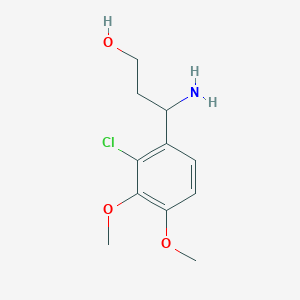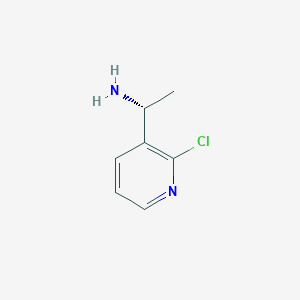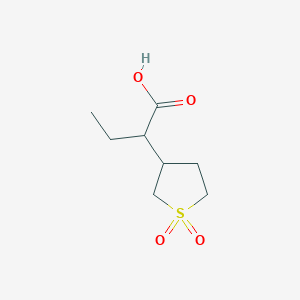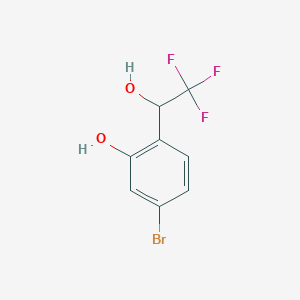
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of an amino group, a chlorinated aromatic ring, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over palladium (Pd) catalysts are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound is similar in structure but lacks the chlorine atom and has an additional carboxyl group.
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic ring but differs in the side chain structure.
Uniqueness
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16ClNO3 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO3/c1-15-9-4-3-7(8(13)5-6-14)10(12)11(9)16-2/h3-4,8,14H,5-6,13H2,1-2H3 |
Clé InChI |
JQTASXPZMLFDRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(CCO)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)



